N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
The compound “N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide” seems to be a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a methylsulfonyl group and a tosyl group, which are common functional groups in organic chemistry .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide” are not available, similar compounds have been used as reactants in the preparation of various inhibitors and in the synthesis of 2-arylpurines .
Scientific Research Applications
Glibenclamide and Sulfonylurea Derivatives
Glibenclamide's Role in Cerebral Ischemia and Stroke Glibenclamide, a sulfonylurea, has been identified as a significant compound in reducing brain swelling, infarct volume, and improving neurological function in various models of stroke. This is due to its mechanism of blocking the Sur1-Trpm4 channel, thereby mitigating microvascular dysfunction that often leads to cytotoxic edema and necrotic cell death post-ischemia (Simard et al., 2014).
Sulfonamide Inhibitors in Disease Treatment Sulfonamide compounds, possessing a primary sulfonamide moiety, have been used in treating various diseases due to their antibacterial, antiepileptic, and antipsychotic properties. Recent patents suggest that these compounds continue to be a rich source for developing drugs targeting conditions like glaucoma, cancer, and inflammatory diseases (Carta et al., 2012; Gulcin & Taslimi, 2018).
Antifibrinolytic Therapy with Tranexamic Acid Tranexamic acid, a synthetic derivative related to the sulfonyl functional group, has been used effectively in reducing blood loss in various surgical procedures, showcasing its potential in managing hemorrhage and contributing to antifibrinolytic therapy (McCormack, 2012).
Applications in Drug Delivery and Nanoformulations
Nanoformulations for Cardiovascular Diseases Research has explored the development of suitable delivery systems for small organic compounds and nanoparticles to the cardiovascular system. Such advancements could significantly enhance therapeutic outcomes in diseases like atherosclerosis and hypertension, highlighting the importance of sulfonyl derivatives in creating effective formulations (Geldenhuys et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-15-3-7-19(8-4-15)29(26,27)22-13-11-16(12-14-22)20(23)21-17-5-9-18(10-6-17)28(2,24)25/h3-10,16H,11-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFCZIXAXCMPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide |
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